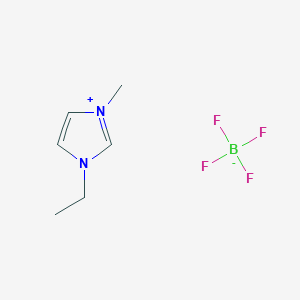

1-Ethyl-3-methylimidazolium tetrafluoroborate

Beschreibung

Eigenschaften

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.BF4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNYTRQQXKCRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049218 | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143314-16-3 | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143314-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate (for molten salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143314163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-imidazol-3-ium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Ethyl-3-methylimidazolium Tetrafluoroborate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed protocol for the synthesis of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), a widely utilized ionic liquid. The synthesis is typically achieved through a two-step process: the quaternization of 1-methylimidazole to form an intermediate salt, followed by an anion metathesis reaction to yield the final product. This document outlines the experimental procedures, presents key quantitative data, and illustrates the synthesis workflow.

I. Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis protocols for this compound and its intermediate, 1-Ethyl-3-methylimidazolium halide. These tables are designed to facilitate the comparison of different reaction conditions and their impact on product yield and purity.

Table 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide (Intermediate)

| Ethylating Agent | Molar Ratio (1-methylimidazole:Ethylating Agent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chloroethane | 1:1 | None | 60-70 | 26-28 | Not specified | [1] |

| Bromoethane | Equimolar | None | 70 | 48 | 85 | [2] |

| Bromoethane | Not specified | Acetonitrile | Reflux | 24 | >95 | [3] |

Table 2: Synthesis of this compound

| [EMIM]-Halide Intermediate | Tetrafluoroborate Source | Molar Ratio (Intermediate:BF4 Source) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| [EMIM]Cl | Sodium tetrafluoroborate | Equimolar | Acetonitrile/Water | Room Temp | Not specified | 85.65 | Not specified | [4] |

| [EMIM]Br | Tetrafluoroboric acid | Not specified | Not specified | Not specified | Not specified | Not specified | ≥98 (HPLC) | [5] |

| [EMIM]I | Silver tetrafluoroborate | 1:1.06 | Water | Not specified | Not specified | Not specified | Not specified | [6] |

II. Experimental Protocols

This section provides detailed methodologies for the two-step synthesis of this compound.

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

This protocol is based on the quaternization of 1-methylimidazole with chloroethane.

Materials:

-

1-methylimidazole (99% pure)

-

Chloroethane

-

Anhydrous magnesium sulfate

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an equimolar amount of 1-methylimidazole and chloroethane.

-

Place the flask in an ice bath to control the initial exothermic reaction, stirring continuously.

-

After the initial exotherm subsides, remove the ice bath and heat the mixture to 60-70°C.

-

Maintain the reaction at this temperature under constant stirring for 26-28 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting product, 1-ethyl-3-methylimidazolium chloride, is often a viscous liquid. To purify, dissolve the crude product in dichloromethane.

-

Dry the organic layer with anhydrous magnesium sulfate and then filter.

-

Remove the solvent using a rotary evaporator to obtain pure 1-ethyl-3-methylimidazolium chloride.

Step 2: Synthesis of this compound ([EMIM][BF4])

This protocol describes the anion exchange of [EMIM]Cl with sodium tetrafluoroborate.

Materials:

-

1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl)

-

Sodium tetrafluoroborate (NaBF4)

-

Acetonitrile

-

Deionized water

-

Dichloromethane

Equipment:

-

Beaker or flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Prepare a solution of 1-ethyl-3-methylimidazolium chloride in acetonitrile.

-

In a separate beaker, prepare an aqueous solution of an equimolar amount of sodium tetrafluoroborate.

-

With constant stirring at room temperature, add the aqueous solution of sodium tetrafluoroborate to the acetonitrile solution of [EMIM]Cl.

-

A precipitate of sodium chloride (NaCl) will form.

-

Remove the NaCl precipitate by filtration.

-

The filtrate contains the desired product, [EMIM][BF4], dissolved in a mixture of acetonitrile and water.

-

Remove the acetonitrile and water using a rotary evaporator under reduced pressure.

-

To further purify the product, perform a liquid-liquid extraction with dichloromethane.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the final product, this compound.[4]

III. Visualized Workflow and Reaction Pathway

The following diagrams illustrate the synthesis workflow and the chemical reaction pathway.

Caption: Synthesis workflow for [EMIM][BF4].

Caption: Reaction pathway for [EMIM][BF4] synthesis.

References

Physicochemical Properties of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF4]): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium tetrafluoroborate, commonly abbreviated as [EMIM][BF4], is a prominent room-temperature ionic liquid (RTIL) that has garnered significant attention across various scientific disciplines. Its unique combination of properties, including low volatility, high thermal stability, and tunable miscibility, makes it a versatile medium for a wide range of applications, from electrochemical devices to pharmaceutical sciences. This technical guide provides a comprehensive overview of the core physicochemical properties of [EMIM][BF4], detailed experimental protocols for their measurement, and logical visualizations to aid in understanding key relationships.

Core Physicochemical Properties

The fundamental physicochemical properties of [EMIM][BF4] are summarized below. These values represent a compilation of data from various sources and may vary slightly depending on the purity of the ionic liquid and the experimental conditions.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₁₁BF₄N₂ | [1] |

| Molecular Weight | 197.97 g/mol | [1] |

| Appearance | Colorless to very light yellow liquid | [1][2] |

| CAS Number | 143314-16-3 | [2][3] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 14-15 °C | [1][2][3][4][5] |

| Boiling Point | >350 °C (decomposes) | [1][4][5] |

| Decomposition Temperature | ~412 °C | [6] |

| Flash Point | 113 °C (closed cup) | [4] |

| Heat Capacity (20 °C) | 306.5 J/(mol·K) | [2] |

Physical and Electrochemical Properties

| Property | Value (at specified temperature) | Reference |

| Density | 1.294 g/mL at 25 °C | [1][4][5] |

| 1.282 g/cm³ at 24 °C | [2] | |

| 1.279 g/cm³ | [3] | |

| Viscosity | 25.2 mPa·s at 25 °C | [2] |

| 45 cP | [6] | |

| Electrical Conductivity | 14.1 mS/cm at 25 °C | [2] |

| >12 mS/cm at 25°C | [6] | |

| Refractive Index | 1.413 at 20 °C | [4][5] |

| Electrochemical Window | 4.7 V | [2] |

Solubility

| Solvent | Miscibility | Reference |

| Water | Miscible | [2][6] |

| Acetone | Miscible | [2] |

| Acetonitrile | Miscible | [2][6] |

| Dichloromethane | Soluble | [6] |

| Isopropanol | Not Miscible | [2] |

| Toluene | Not Miscible | [2] |

| Hexane | Not Miscible | [2] |

| Ethyl Acetate | Insoluble | [6] |

| Ether | Insoluble | [6] |

| Alkanes | Insoluble | [6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols.

Synthesis of [EMIM][BF4]

The synthesis of [EMIM][BF4] is typically a two-step process.[7][8]

-

Quaternization: 1-methylimidazole is reacted with ethyl bromide to form 1-ethyl-3-methylimidazolium bromide ([EMIM]Br). This reaction is often carried out using microwave-assisted organic synthesis (MAOS) to improve efficiency.[9]

-

Anion Exchange: The resulting [EMIM]Br is then subjected to an anion metathesis reaction with a tetrafluoroborate salt, such as lithium tetrafluoroborate (LiBF₄) or sodium tetrafluoroborate (NaBF₄).[7][9] The desired product, [EMIM][BF4], is a faint yellow, viscous liquid.[7][8]

-

Purification: The crude ionic liquid is washed with a suitable solvent like acetone to remove impurities.[7][8] The purity of the final product is typically confirmed using techniques such as NMR (¹H and ¹³C) and FTIR spectroscopy.[7][9]

Density Measurement

The density of [EMIM][BF4] is typically measured using a vibrating tube densimeter.[7]

-

Calibration: The instrument is calibrated using two standards of known density, such as dry air and deionized water, at the desired temperature.

-

Sample Preparation: A small, bubble-free sample of [EMIM][BF4] is injected into the oscillating U-tube of the densimeter.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

-

Temperature Control: The temperature of the sample is precisely controlled, often using a Peltier system, as density is temperature-dependent. Measurements are typically taken over a range of temperatures.

Viscosity Measurement

Viscosity can be determined using a variety of viscometers, with the choice often depending on the sample volume and desired precision.

-

Capillary Viscometer: This method involves measuring the time it takes for a fixed volume of the ionic liquid to flow through a calibrated glass capillary under gravity at a controlled temperature.[7] The kinematic viscosity is calculated from the flow time and the viscometer constant.

-

Rotational Viscometer: A spindle is immersed in the [EMIM][BF4] sample and rotated at a constant speed. The torque required to overcome the viscous drag of the fluid is measured, which is proportional to the dynamic viscosity.[10]

-

Vibrating-Wire Viscometer: This technique measures the damping of a vibrating wire immersed in the fluid. The damping is related to the viscosity of the fluid. This method is particularly useful for measurements over a wide range of temperatures and pressures.[11]

Electrical Conductivity Measurement

The ionic conductivity of [EMIM][BF4] is a measure of its ability to conduct an electric current and is determined using a conductometer.

-

Cell Calibration: The conductivity cell, typically consisting of two platinum electrodes, is calibrated using a standard solution of known conductivity, such as a potassium chloride solution.[12]

-

Sample Measurement: The calibrated cell is immersed in the [EMIM][BF4] sample, ensuring the electrodes are fully submerged.

-

AC Voltage Application: An alternating current is applied across the electrodes to prevent electrolysis and polarization effects. The instrument measures the resistance of the solution.

-

Conductivity Calculation: The conductivity is calculated as the reciprocal of the resistance, corrected for the cell constant determined during calibration. Measurements are often performed over a range of temperatures as conductivity is highly temperature-dependent.

Thermal Stability Assessment

Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of ionic liquids.

-

Sample Preparation: A small, accurately weighed sample of [EMIM][BF4] is placed in a TGA crucible.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

-

Mass Loss Monitoring: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The onset temperature of decomposition is determined from the TGA curve, which is the temperature at which significant mass loss begins. This provides an indication of the upper-temperature limit for the use of the ionic liquid.

Structure-Property Relationships and Signaling Pathways

The physicochemical properties of [EMIM][BF4] are intrinsically linked to its molecular structure and the intermolecular forces at play.

The imidazolium cation ([EMIM]⁺) and the tetrafluoroborate anion ([BF₄]⁻) interact through a combination of strong coulombic forces, hydrogen bonding (between the acidic protons on the imidazolium ring and the fluorine atoms of the anion), and weaker van der Waals forces. These interactions govern the packing efficiency of the ions, which in turn influences properties like density and viscosity. The mobility of the ions, which is hindered by these interactions, dictates the electrical conductivity. The thermal stability is related to the strength of the covalent bonds within the ions and the overall stability of the ion pair.

Conclusion

[EMIM][BF4] exhibits a compelling set of physicochemical properties that make it a valuable solvent and electrolyte in various scientific and industrial applications. Understanding these properties and the methods used to measure them is essential for its effective implementation in research and development, including in the field of drug development where ionic liquids are being explored as novel formulation aids and delivery systems. The data and protocols presented in this guide serve as a foundational resource for professionals working with this versatile ionic liquid.

References

- 1. mdpi.com [mdpi.com]

- 2. Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques | Semantic Scholar [semanticscholar.org]

- 3. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ntut.elsevierpure.com [ntut.elsevierpure.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF4])

CAS Number: 143314-16-3

This technical guide provides a comprehensive overview of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), an ionic liquid with significant applications across various scientific and industrial domains. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, key applications with experimental protocols, and a thorough safety and environmental profile.

Physicochemical Properties

[EMIM][BF4] is a room-temperature ionic liquid characterized by its stability in the presence of air and water.[1] A summary of its key quantitative physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C6H11BF4N2 | [2] |

| Molecular Weight | 197.97 g/mol | [2] |

| Melting Point | 15 °C | [2] |

| Boiling Point | >350 °C | [2] |

| Density | 1.28 - 1.294 g/mL at 20-25 °C | [2] |

| Viscosity | 25.2 - 33.8 cP at 25 °C | [2] |

| Flash Point | 113 °C (closed cup) | [3] |

| Electrochemical Window | 4.7 V | |

| Solubility | Miscible with water, acetone, and acetonitrile. Not miscible with isopropanol, toluene, and hexane. | |

| Appearance | Light yellow, clear, viscous liquid | [2] |

Synthesis of [EMIM][BF4]

The synthesis of this compound is typically a two-step process involving quaternization followed by anion exchange.

Experimental Protocol

Step 1: Quaternization to form 1-Ethyl-3-methylimidazolium Halide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and an ethyl halide (e.g., ethyl bromide).

-

The reaction is often exothermic and may require initial cooling in an ice bath to control the temperature.

-

After the initial reaction subsides, heat the mixture under reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

-

Upon completion, the resulting 1-ethyl-3-methylimidazolium halide is typically a solid or a viscous liquid.

Step 2: Anion Exchange

-

Dissolve the 1-ethyl-3-methylimidazolium halide in a suitable solvent, such as water or acetone.

-

Add an equimolar amount of a tetrafluoroborate salt, commonly sodium tetrafluoroborate (NaBF4) or tetrafluoroboric acid (HBF4).[1]

-

Stir the mixture at room temperature for several hours to facilitate the anion exchange.

-

The resulting [EMIM][BF4] is then isolated. If a precipitation reaction occurs (e.g., formation of NaBr), the solid byproduct is removed by filtration.

-

The filtrate, containing the desired ionic liquid, is then subjected to purification steps, which may include washing with a solvent in which the ionic liquid has low solubility to remove impurities, followed by drying under vacuum to remove any residual solvent and water. The purity of the final product can be verified using 1H NMR and 13C NMR spectroscopy.[4]

Applications

[EMIM][BF4] has found utility in a diverse range of applications, primarily owing to its unique properties as a solvent and an electrolyte.

Catalysis in Organic Synthesis: Degradation of Nylon-66

[EMIM][BF4] can act as both a solvent and a catalyst in the degradation of polymers like Nylon-66 into their constituent monomers.[4]

-

In a round-bottom flask equipped with a reflux condenser, place 0.5 g of waste Nylon-66, 1.9 g of [EMIM][BF4], and 20 mL of 5 N HCl.

-

Heat the mixture to reflux at approximately 100-120 °C and maintain for 15-20 hours under normal pressure.[4]

-

After cooling the reaction mixture to room temperature, neutralize it by adding 5 N NaOH until the solution becomes slightly alkaline.

-

To isolate the hexamethylenediamine monomer, perform a benzoylation by adding a slight excess of benzoyl chloride to the alkaline solution. This will precipitate the dibenzoyl derivative of hexamethylenediamine.

-

The adipic acid monomer can be recovered from the filtrate by repeated extraction with ethyl acetate.

-

The ionic liquid can be regenerated from the aqueous phase by removal of water under vacuum using a rotary evaporator.[4]

Electrochemistry: Electrolyte for CO2 Reduction

[EMIM][BF4] is widely used as an electrolyte in the electrochemical reduction of carbon dioxide, where it can act as a co-catalyst to lower the overpotential for CO2 conversion.[5][6]

-

Cell Assembly: An H-type electrochemical cell is typically used, with the cathodic and anodic compartments separated by a proton exchange membrane (e.g., Nafion).[5]

-

Electrodes: A silver (Ag) or platinum (Pt) working electrode is placed in the cathode compartment, a platinum wire or foil serves as the counter electrode in the anode compartment, and a reference electrode (e.g., Ag/AgCl) is positioned in the cathode compartment.

-

Electrolyte Preparation: The catholyte consists of [EMIM][BF4] dissolved in a solvent such as acetonitrile. The anolyte is typically an aqueous buffer solution.

-

CO2 Saturation: Prior to the experiment, the catholyte is saturated with high-purity CO2 gas by bubbling it through the solution for a sufficient amount of time.

-

Electrolysis: A constant potential is applied to the working electrode using a potentiostat. The reduction of CO2 occurs at the cathode surface.

-

Product Analysis: The gaseous products from the cathode compartment are collected and analyzed using gas chromatography (GC) to quantify the formation of CO, H2, and other potential products. The faradaic efficiency for each product is then calculated.

Toxicology and Safety Profile

A comprehensive understanding of the toxicological profile of [EMIM][BF4] is crucial for its safe handling and application.

Acute Toxicity

| Route | Species | Value | Guideline | Source(s) |

| Oral | Rat | LD50: > 300 - 2,000 mg/kg | OECD 401 | [3][7] |

| Dermal | Rat | LD50: > 2,000 mg/kg | OECD 402 | [7][8] |

| Inhalation | - | No data available | - | [7][9] |

Skin and Eye Irritation

-

Skin: Not classified as a skin irritant in rabbit studies (OECD Test Guideline 404).[8]

-

Eyes: Not classified as an eye irritant in rabbit studies (OECD Test Guideline 405).[8]

Environmental Fate

Biodegradability

-

[EMIM][BF4] is not readily biodegradable according to OECD test guidelines.[2]

Hydrolysis

-

The tetrafluoroborate ([BF4]-) anion can undergo hydrolysis, particularly under acidic conditions or at elevated temperatures, to produce fluoride ions.[10] This should be a consideration in its application and disposal.

Aquatic Toxicity

| Organism | Value | Exposure Time | Guideline | Source(s) |

| Fish (Danio rerio) | LC50: > 101.0 mg/L | 96 h | OECD 203 | [7] |

| Daphnia magna | LC50: 6.3 mg/L | 48 h | OECD 202 | [7] |

| Algae (Desmodesmus subspicatus) | EC50: 38 mg/L | 72 h | - | [9] |

The data indicates that [EMIM][BF4] is toxic to aquatic life, with long-lasting effects.[2]

Conclusion

This compound is a versatile ionic liquid with a well-characterized physicochemical profile. Its utility as a catalyst and electrolyte in important chemical transformations is evident from the literature. While it exhibits moderate acute toxicity in mammals, its ecotoxicity, particularly towards aquatic organisms, and its limited biodegradability necessitate careful handling and responsible disposal to minimize environmental impact. This guide provides foundational knowledge for researchers and professionals to safely and effectively utilize [EMIM][BF4] in their work. Further research into its long-term environmental fate and the development of greener alternatives remains an important area of investigation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis, Characterization and Efficiency of this compound ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 5. Electroreduction of CO2 in Ionic Liquid-Based Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of CO2 by ionic liquid EMIM–BF4 in the electrochemical system: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. echemi.com [echemi.com]

- 10. Thermal stability and decomposition mechanism of 1-ethyl-3-methylimidazolium halides [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Structure and Stability of 1-Ethyl-3-methylimidazolium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics and stability of the ionic liquid 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]). The information presented herein is intended to support research and development activities where this compound is utilized.

Molecular and Crystal Structure

This compound is an organic salt with a melting point below room temperature, classifying it as a room-temperature ionic liquid. Its structure is composed of an organic cation, 1-ethyl-3-methylimidazolium ([EMIM]⁺), and an inorganic anion, tetrafluoroborate ([BF₄]⁻).

Crystal Structure

At low temperatures, [EMIM][BF4] crystallizes in a monoclinic system with the space group P2₁/c. The crystal structure reveals a unique arrangement where the [EMIM]⁺ cations and [BF₄]⁻ anions form separate one-dimensional pillars. The cations are linked by H(methylene)···π electron interactions.

Table 1: Crystallographic Data for [EMIM][BF4] at 100 K

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.653(5) |

| b (Å) | 9.285(18) |

| c (Å) | 13.217(7) |

| β (°) | 121.358(15) |

| Volume (ų) | 906.8(19) |

| Z | 4 |

Data sourced from low-temperature X-ray diffraction studies.

A detailed analysis of the crystal structure provides insights into the interatomic distances and angles within the ionic liquid.

Table 2: Selected Bond Lengths and Angles for [EMIM][BF4]

| Bond/Angle | Length (Å) / Angle (°) |

| Cation ([EMIM]⁺) | |

| N1-C2 | 1.328(5) |

| N1-C5 | 1.385(5) |

| C4-C5 | 1.351(6) |

| N3-C2 | 1.329(5) |

| N3-C4 | 1.383(5) |

| N1-C6 | 1.469(5) |

| C6-C7 | 1.520(6) |

| N3-C8 | 1.464(5) |

| C2-N1-C5 | 108.9(3) |

| C2-N3-C4 | 109.0(3) |

| N1-C2-N3 | 109.0(4) |

| N1-C5-C4 | 106.3(4) |

| N3-C4-C5 | 106.8(4) |

| Anion ([BF₄]⁻) | |

| B1-F1 | 1.391(5) |

| B1-F2 | 1.394(5) |

| B1-F3 | 1.385(5) |

| B1-F4 | 1.400(5) |

| F1-B1-F2 | 109.8(4) |

| F1-B1-F3 | 110.1(4) |

| F1-B1-F4 | 108.5(3) |

| F2-B1-F3 | 108.8(4) |

| F2-B1-F4 | 109.3(4) |

| F3-B1-F4 | 110.3(4) |

Conformational Analysis in Solution

In solution, the 1-ethyl-3-methylimidazolium cation exhibits conformational flexibility. Spectroscopic studies, particularly Raman and NMR, combined with Density Functional Theory (DFT) calculations, have shown the existence of at least two stable conformers: one where the ethyl group is planar with the imidazolium ring and another where it is non-planar. The non-planar conformer is generally found to be more stable.

The tetrafluoroborate anion preferentially interacts with the imidazolium cation through hydrogen bonding, with a notable proximity to the acidic proton at the C2 position of the imidazolium ring.

Figure 1. Interplay of techniques in elucidating the structure of [EMIM][BF4].

Stability Profile

[EMIM][BF4] is known for its high thermal, electrochemical, and chemical stability, which are critical properties for its application in various fields.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of ionic liquids. For [EMIM][BF4], the onset of decomposition occurs at elevated temperatures, indicating its suitability for high-temperature applications.

Table 3: Thermal Stability Data for [EMIM][BF4]

| Parameter | Value |

| Onset Decomposition Temperature (T_onset) | 284 °C |

| Temperature for 1% mass loss in 10 hours (T₀.₀₁/₁₀h) | 217 °C |

| Activation Energy (Ea) | 110.9 kJ·mol⁻¹ |

These values can be influenced by the purity of the sample, particularly the presence of halides and water.

Electrochemical Stability

The electrochemical window is a key parameter for electrolytes, defining the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. [EMIM][BF4] exhibits a wide electrochemical window.

Table 4: Electrochemical Stability of [EMIM][BF4]

| Parameter | Value |

| Electrochemical Window | -1.1 V to +1.3 V vs. Ag/AgCl |

This wide potential window makes it a suitable electrolyte for various electrochemical devices.

Chemical Stability

[EMIM][BF4] is chemically stable in the presence of many common reagents and solvents. However, its stability can be compromised by strong nucleophiles or in the presence of water at elevated temperatures, which can lead to the hydrolysis of the [BF₄]⁻ anion.

Experimental Protocols

Synthesis of [EMIM][BF4]

A common synthetic route for [EMIM][BF4] is a two-step process:

-

Quaternization: 1-methylimidazole is reacted with an ethylating agent, such as ethyl chloride or diethyl sulfate, to form 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl).

-

Anion Exchange: The resulting [EMIM]Cl is then reacted with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄). The desired product, [EMIM][BF4], is formed along with a salt byproduct (e.g., NaCl), which can be removed by filtration. The final product is typically dried under vacuum to remove any residual water and solvents.

Figure 2. A simplified workflow for the synthesis of [EMIM][BF4].

X-ray Crystallography

-

Crystal Growth: Single crystals of [EMIM][BF4] suitable for X-ray diffraction are typically grown by slow cooling of the liquid sample.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy

-

Sample Preparation: A small amount of [EMIM][BF4] is placed in an NMR tube. For high-resolution spectra of the neat liquid, a capillary with a deuterated solvent can be added for locking and shimming.

-

Data Acquisition: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used.

-

Data Analysis: Chemical shifts, coupling constants, and relaxation times are analyzed to confirm the structure, assess purity, and study dynamic processes and intermolecular interactions.

Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed sample of [EMIM][BF4] (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

-

Experimental Conditions: The sample is heated in a controlled atmosphere (typically inert, such as nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The onset decomposition temperature is determined from the resulting TGA curve. Isothermal TGA experiments can be performed to assess long-term thermal stability.

Cyclic Voltammetry (CV)

-

Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

-

Electrolyte: The [EMIM][BF4] is used as the electrolyte, and it should be dried and degassed prior to use to remove water and oxygen.

-

Measurement: The potential of the working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured. The scan is repeated for several cycles.

-

Data Analysis: The electrochemical window is determined from the potential range where no significant faradaic current is observed.

Figure 3. Overview of experimental characterization methods for [EMIM][BF4].

Green Synthesis of [EMIM][BF4] Ionic Liquid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the green synthesis of 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), a versatile ionic liquid with significant applications across various scientific disciplines. This document provides a comparative overview of conventional and modern green synthetic methodologies, including detailed experimental protocols and quantitative data to facilitate reproducible research. The guide also features graphical representations of the synthesis workflows to enhance understanding.

Introduction to [EMIM][BF4] and the Imperative for Green Synthesis

This compound, [EMIM][BF4], is a room-temperature ionic liquid characterized by its high thermal stability, low vapor pressure, and tunable solvency.[1] These properties make it a valuable medium and catalyst in a wide array of applications, including organic synthesis, electrochemistry, and as a solvent for complex materials like cellulose.

Conventional synthesis routes for [EMIM][BF4] often involve long reaction times, high energy consumption, and the use of volatile organic solvents, which are environmentally detrimental. The principles of green chemistry advocate for the development of synthetic pathways that are more efficient, less hazardous, and environmentally benign. This guide focuses on such green alternatives, primarily microwave-assisted and ultrasound-assisted synthesis, which offer significant advantages over traditional methods.

Comparative Analysis of Synthesis Methodologies

The synthesis of [EMIM][BF4] is typically a two-step process: the quaternization of 1-methylimidazole with an ethylating agent to form the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺), followed by an anion exchange reaction to introduce the tetrafluoroborate anion (BF₄⁻). Greener approaches primarily focus on accelerating the initial quaternization step, which is often the most time-consuming and energy-intensive part of the process.

The following table summarizes the quantitative data for conventional versus green synthesis methods. It is important to note that while a direct, comprehensive green synthesis protocol for [EMIM][BF4] is not extensively detailed in a single source, the data presented here is compiled from protocols for the synthesis of the [EMIM]⁺ cation and analogous imidazolium-based ionic liquids.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (Adapted Protocol) | Ultrasound-Assisted Synthesis (Adapted Protocol) |

| Reaction Time | 24–48 hours | 10–60 minutes | 1–4 hours |

| Temperature | 60–70°C | 80–120°C | Room Temperature to 60°C |

| Yield | ~85% | 70–95% | 80–95% |

| Energy Input | High (prolonged heating) | Moderate (short bursts) | Low to Moderate |

| Solvent Use | Often requires solvents | Can be solvent-free | Minimal solvent use |

Experimental Protocols

This section provides detailed experimental procedures for the conventional and green synthesis of [EMIM][BF4].

Conventional Two-Step Synthesis

This method involves the initial synthesis of 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]) followed by anion exchange.

Step 1: Synthesis of 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl])

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and chloroethane.

-

The reaction is exothermic and should be controlled using an ice bath during the initial mixing.

-

Once the initial exotherm subsides, heat the mixture to 60–70°C and maintain it under constant stirring for 24–48 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product, [EMIM][Cl], is a viscous liquid.

-

Wash the crude product with a suitable solvent like ethyl acetate to remove any unreacted starting materials.

-

Dry the product under vacuum to remove residual solvent.

Step 2: Anion Exchange to form [EMIM][BF4]

-

Dissolve the synthesized [EMIM][Cl] in a suitable solvent, such as acetone or acetonitrile.

-

In a separate vessel, prepare an equimolar aqueous solution of sodium tetrafluoroborate (NaBF₄).

-

Slowly add the NaBF₄ solution to the [EMIM][Cl] solution with vigorous stirring at room temperature.

-

A white precipitate of sodium chloride (NaCl) will form.

-

Continue stirring for a few hours to ensure complete anion exchange.

-

Separate the NaCl precipitate by filtration.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Wash the resulting [EMIM][BF4] with small portions of cold deionized water to remove any remaining NaCl.

-

Dry the final product under high vacuum to obtain pure, colorless to pale yellow [EMIM][BF4].

Conventional Two-Step Synthesis of [EMIM][BF4]

Microwave-Assisted Synthesis (Adapted Protocol)

This greener method significantly reduces the reaction time for the quaternization step.

Step 1: Microwave-Assisted Synthesis of [EMIM] Halide

-

In a microwave-safe reaction vessel, combine equimolar amounts of 1-methylimidazole and an ethyl halide (e.g., bromoethane or iodoethane).

-

If desired, the reaction can be performed solvent-free or with a minimal amount of a high-boiling point solvent.

-

Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 80-120°C) for 10-60 minutes.

-

Monitor the reaction progress by TLC or NMR.

-

After completion, cool the vessel and wash the resulting [EMIM] halide with ethyl acetate.

-

Dry the product under vacuum.

Step 2: Anion Exchange

Follow the same procedure as Step 2 in the conventional synthesis.

Microwave-Assisted Synthesis of [EMIM][BF4]

Ultrasound-Assisted Synthesis (Adapted Protocol)

Ultrasound irradiation provides mechanical energy to accelerate the reaction, often at lower temperatures.

Step 1: Ultrasound-Assisted Synthesis of [EMIM] Halide

-

In a reaction vessel, combine equimolar amounts of 1-methylimidazole and an ethyl halide.

-

Immerse the vessel in an ultrasonic bath.

-

Irradiate the mixture with ultrasound at a controlled temperature (e.g., room temperature to 60°C) for 1-4 hours.

-

Monitor the reaction for completion.

-

Upon completion, work up the product as described in the conventional method (washing and drying).

Step 2: Anion Exchange

Follow the same procedure as Step 2 in the conventional synthesis.

Ultrasound-Assisted Synthesis of [EMIM][BF4]

Catalyst-Free and One-Pot Synthesis Considerations

Conclusion

The green synthesis of [EMIM][BF4] using microwave and ultrasound assistance presents significant advantages over conventional methods in terms of reaction time, energy efficiency, and reduced solvent use. While the protocols provided for these green methods are adapted from the synthesis of similar ionic liquids, they offer a strong foundation for researchers to develop optimized and environmentally friendly procedures for producing [EMIM][BF4]. The continued development of one-pot, catalyst-free methods will further advance the green credentials of this important ionic liquid. This guide serves as a valuable resource for scientists and professionals in the field, enabling them to adopt more sustainable practices in their research and development endeavors.

References

An In-Depth Technical Guide to the Thermal Decomposition of 1-Ethyl-3-methylimidazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of the ionic liquid 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]). Understanding the thermal stability and decomposition pathways of this compound is critical for its safe and effective application in various fields, including as a solvent in synthesis, as an electrolyte in electrochemical devices, and in pharmaceutical applications.

Thermal Stability and Decomposition Profile

The thermal stability of this compound is a key parameter for its application at elevated temperatures. The decomposition of [EMIM][BF4] is primarily governed by the nature of the anion and the strength of the cation-anion interactions. The tetrafluoroborate anion ([BF4]⁻) is known to influence the decomposition mechanism, which typically proceeds through nucleophilic attack of the fluoride ion on the ethyl or methyl groups of the imidazolium cation.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of [EMIM][BF4] by measuring its mass loss as a function of temperature. The onset temperature of decomposition (Tonset) is a critical value derived from TGA curves, indicating the temperature at which significant decomposition begins.

| Parameter | Value | Reference |

| Onset Decomposition Temperature (Tonset) | >350 °C | [1] |

| Temperature for 50% Decomposition (Tdec,50%) | Varies with conditions | [2] |

Table 1: Key Thermal Decomposition Temperatures for [EMIM][BF4] from Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with the thermal transitions of [EMIM][BF4]. While DSC can detect melting points and glass transitions, it also reveals the exothermic or endothermic nature of the decomposition process. For [EMIM][BF4], the decomposition is an exothermic process.

| Parameter | Value | Reference |

| Onset Temperature (ϑonset, DSC) | 375 °C (for [C4C1im]BF4) | [1] |

Table 2: Differential Scanning Calorimetry Data for a Related Imidazolium Tetrafluoroborate.

Decomposition Products and Mechanism

The thermal decomposition of 1-alkyl-3-methylimidazolium tetrafluoroborate ionic liquids proceeds through a complex series of reactions. While a detailed quantitative analysis of all decomposition products for [EMIM][BF4] is not extensively documented in publicly available literature, the decomposition of its close structural analog, 1-butyl-3-methylimidazolium tetrafluoroborate ([C4C1im]BF4), has been studied in detail.[1] By analogy, the primary decomposition products of [EMIM][BF4] are expected to be:

-

1-methyl-1H-imidazole

-

Ethene

-

Fluoromethylane

-

Boron trifluoride

The proposed mechanism involves the abstraction of the ethyl group from the imidazolium cation by a fluoride ion from the tetrafluoroborate anion, leading to the formation of fluoroethane, which can then undergo further reactions. A competing pathway involves the abstraction of the methyl group.

Proposed Decomposition Pathway

The following diagram illustrates the proposed primary thermal decomposition pathway for [EMIM][BF4], based on the established mechanism for [C4C1im]BF4.

Caption: Proposed primary thermal decomposition pathway of [EMIM][BF4].

Kinetic Analysis

The study of the kinetics of thermal decomposition provides valuable information about the reaction rates and activation energies, which are crucial for predicting the long-term stability of [EMIM][BF4] under specific temperature conditions.

| Kinetic Parameter | Value | Reference |

| Activation Energy (Ea) | 105.6 kJ mol⁻¹ (for [bmim]BF4) | [2] |

Table 3: Kinetic Parameters for the Thermal Decomposition of a Related Imidazolium Tetrafluoroborate.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing data across different studies. The following sections outline the typical methodologies used for the thermal analysis of [EMIM][BF4].

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition temperature of [EMIM][BF4].

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851).

Procedure:

-

A sample of [EMIM][BF4] (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

An inert atmosphere is maintained throughout the experiment by purging with nitrogen or argon gas at a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample is recorded as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA curve.

Caption: A typical experimental workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions and heat of decomposition of [EMIM][BF4].

Instrumentation: A differential scanning calorimeter (e.g., Mettler Toledo DSC 822e).[3]

Procedure:

-

A small sample of [EMIM][BF4] (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The samples are heated over a desired temperature range (e.g., -100 °C to 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.[3]

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify thermal events such as melting, glass transitions, and decomposition exotherms.

Caption: A typical experimental workflow for Differential Scanning Calorimetry.

TGA Coupled with Mass Spectrometry (TGA-MS) Protocol

Objective: To identify the gaseous products evolved during the thermal decomposition of [EMIM][BF4].

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

Procedure:

-

The TGA experiment is performed as described in section 4.1.

-

The gaseous decomposition products are continuously transferred from the TGA furnace to the mass spectrometer through a heated capillary transfer line.

-

Mass spectra of the evolved gases are recorded as a function of temperature.

-

The mass-to-charge ratio (m/z) of the detected ions is used to identify the decomposition products.

Conclusion

The thermal decomposition of this compound is a complex process that is critical to understand for its safe handling and application. The primary decomposition pathway is believed to be initiated by the nucleophilic attack of the fluoride ion on the alkyl substituents of the imidazolium cation, leading to the formation of volatile products. The onset of decomposition generally occurs at temperatures above 350 °C, though this can be influenced by experimental conditions. This guide provides a foundational understanding of the thermal behavior of [EMIM][BF4], summarizing key data and experimental methodologies to aid researchers and professionals in the field. Further research focusing on a detailed quantitative analysis of the decomposition products under various conditions would provide a more complete picture of its thermal degradation.

References

Solubility of gases in [EMIM][BF4]

An In-depth Technical Guide to the Solubility of Gases in 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF4])

Introduction

This compound, commonly abbreviated as [EMIM][BF4], is a prominent room-temperature ionic liquid (IL) composed of an imidazolium cation and a tetrafluoroborate anion. Its unique properties, including negligible vapor pressure, high thermal stability, and tunable solvent characteristics, have positioned it as a significant medium for various chemical processes. Understanding the solubility of gases in [EMIM][BF4] is critical for its application in fields such as gas separation and purification, carbon capture, and as a solvent for catalytic reactions involving gaseous reactants.

This guide provides a comprehensive overview of the solubility of key industrial gases in [EMIM][BF4], presenting quantitative data, detailed experimental methodologies for solubility measurement, and a logical workflow for these experimental procedures.

Gas Solubility Data

The solubility of a gas in an ionic liquid is a function of temperature, pressure, and the intrinsic interactions between the gas molecules and the IL's cations and anions. Solubility is often quantified by Henry's Law, which states that the partial pressure of the gas above the liquid is directly proportional to its concentration in the liquid phase at a constant temperature. The proportionality constant is known as the Henry's Law constant (kH); a lower kH value signifies higher solubility.

Quantitative Solubility Data

The following table summarizes the Henry's Law constants for carbon dioxide (CO₂) and nitrogen (N₂) in pure [EMIM][BF4]. This data is crucial for assessing the ideal selectivity of the ionic liquid for gas separation applications.

Table 1: Henry's Law Constants for CO₂ and N₂ in [EMIM][BF₄] at 313.2 K

| Gas | Henry's Law Constant (kH) [bar] |

|---|---|

| CO₂ | 55.4 |

| N₂ | 807 |

Data derived from studies on IL mixtures where pure component data was used as a baseline[1].

The significantly lower Henry's Law constant for CO₂ compared to N₂ indicates a much higher solubility for CO₂ in [EMIM][BF4], highlighting its potential for CO₂/N₂ separation processes.

Effect of Temperature and Pressure

Temperature has a notable effect on gas solubility in [EMIM][BF4]. For many gas-IL systems, solubility decreases with increasing temperature. However, for certain sparingly soluble gases, the opposite trend is observed.

Table 2: Qualitative Effects of Temperature on Gas Solubility in [EMIM][BF₄]

| Gas | Effect of Increasing Temperature on Solubility | Reference |

|---|---|---|

| CO₂ | Decreases | [2] |

| CH₄ | Increases | [2] |

| N₂ | Increases | [2] |

| O₂ | Decreases |[3] |

Experimental data indicates that the solubility of both N₂ and O₂ in [EMIM][BF4] has been measured over a broad temperature range[3]. Generally, increasing pressure leads to a proportional increase in gas solubility, consistent with Henry's Law, especially at pressures where the gas phase behaves ideally[3].

Experimental Protocols

Accurate measurement of gas solubility in ionic liquids requires precise and well-controlled experimental methods. The negligible vapor pressure of ILs like [EMIM][BF4] makes them particularly well-suited for gravimetric techniques[4]. Other common approaches include volumetric and synthetic methods[4][5][6].

Gravimetric Method

The gravimetric method directly measures the mass of gas absorbed by a known mass of the ionic liquid using a high-precision microbalance.

Detailed Methodology:

-

Sample Preparation:

-

A precisely weighed sample of [EMIM][BF4] (typically 50-100 mg) is placed in the sample basket of the gravimetric balance.

-

The ionic liquid is thoroughly dried and degassed under high vacuum (<10⁻⁵ mbar) at an elevated temperature (e.g., 70-80 °C) for several hours to remove any absorbed water or other volatile impurities. The stability of the sample mass under vacuum confirms the completion of this step.

-

-

Apparatus Setup:

-

The core of the apparatus is a magnetic suspension balance that isolates the microbalance mechanism from the pressurized and thermostatted sample cell.

-

The temperature of the sample cell is controlled precisely using a circulating fluid bath or a jacketed furnace.

-

High-accuracy pressure transducers are used to monitor the pressure within the cell.

-

-

Measurement Procedure:

-

After degassing, the sample cell is brought to the desired experimental temperature.

-

The target gas is introduced into the sample cell in a stepwise manner to reach the first pressure point.

-

The mass of the sample is continuously recorded as it increases due to gas absorption. Equilibrium is considered reached when the mass reading remains constant over an extended period (e.g., less than 10 µg change over 20 minutes).

-

This process is repeated for a series of increasing pressure points up to the desired maximum pressure.

-

-

Data Analysis:

-

The mass of dissolved gas at each equilibrium point is determined by subtracting the initial mass of the degassed IL.

-

Buoyancy effects must be corrected for. This requires knowledge of the gas density at each temperature and pressure, as well as the volume of the sample, basket, and suspension components. The volume of the IL is calculated from its density and initial mass, accounting for volume expansion upon gas dissolution if high accuracy is needed[5].

-

The corrected mass uptake is converted to moles, and the solubility is expressed as mole fraction or molality.

-

Synthetic-Volumetric Method

In the synthetic method, known quantities of the gas and the ionic liquid are charged into a high-pressure equilibrium view cell of a known volume[6].

Detailed Methodology:

-

Charging the Cell:

-

A known mass of degassed [EMIM][BF4] is loaded into the equilibrium cell.

-

A known amount (moles) of the gas is then injected into the cell from a calibrated reservoir.

-

-

Equilibration:

-

The cell is maintained at a constant temperature, and the contents are vigorously agitated with a magnetic stirrer to facilitate equilibrium between the gas and liquid phases.

-

The system is allowed to equilibrate until the pressure reading stabilizes.

-

-

Measurement and Calculation:

-

At equilibrium, the temperature, pressure, and volumes of the gas and liquid phases are measured. The liquid phase volume can be observed through sapphire windows in the view cell[5].

-

Using the known total amounts of gas and IL, the total cell volume, and the measured equilibrium conditions (T, P, V_liquid, V_gas), the amount of gas remaining in the gas phase is calculated using a suitable equation of state (e.g., Peng-Robinson).

-

The amount of gas dissolved in the liquid phase is then determined by a mass balance (Total Moles Gas - Moles in Gas Phase).

-

The solubility is then calculated as the mole fraction of the gas in the liquid phase.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining gas solubility in [EMIM][BF4] using the gravimetric method, which is a common and accurate technique for ionic liquids.

Caption: Workflow for gravimetric gas solubility measurement.

Conclusion

The ionic liquid [EMIM][BF4] exhibits distinct solubility characteristics for different gases, with a notably higher affinity for CO₂ over N₂, making it a candidate for gas separation applications. The solubility is highly dependent on process conditions, particularly temperature and pressure. As with many imidazolium-based ILs, increasing the alkyl chain length on the cation tends to increase CO₂ solubility; therefore, [EMIM][BF4] often shows lower CO₂ solubility compared to its counterparts with longer alkyl chains (e.g., [BMIM][BF4], [HMIM][BF4]). Accurate and reproducible data, generated through meticulous experimental protocols such as the gravimetric and synthetic methods, are essential for the design and optimization of any process utilizing this ionic liquid as a solvent for gases.

References

[EMIM][BF4] as a green solvent.

An In-depth Technical Guide to [EMIM][BF4] as a Green Solvent for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), an ionic liquid with significant potential as a "green" alternative to conventional volatile organic solvents in various scientific and industrial applications, including pharmaceutical development.

Physicochemical Properties

[EMIM][BF4] is a salt that exists as a liquid at or near room temperature. Its ionic nature imparts a unique combination of properties, making it a versatile solvent. Key physicochemical properties are summarized in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₁BF₄N₂ |

| Molecular Weight | 197.97 g/mol |

| Appearance | Colorless to yellow liquid |

| Melting Point | 15 °C |

| Boiling Point | >350 °C |

| Density | 1.282 g/cm³ at 24 °C |

| Viscosity | 25.2 mPa·s at 25 °C |

| Flash Point | 113 °C (closed cup) |

| Electrochemical Window | 4.7 V |

| Solubility | Miscible with water, acetone, and acetonitrile. Not miscible with isopropanol, toluene, and hexane. |

Synthesis of [EMIM][BF4]

The synthesis of [EMIM][BF4] is typically a two-step process involving quaternization followed by anion exchange.

Experimental Protocol: Synthesis of [EMIM][BF4]

Step 1: Quaternization to form 1-ethyl-3-methylimidazolium halide ([EMIM][X])

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and an ethyl halide (e.g., chloroethane or bromoethane).

-

The reaction is often exothermic and may require initial cooling in an ice bath.

-

Heat the mixture with constant stirring at 60-70 °C for 24-48 hours.

-

After the reaction is complete, the resulting viscous liquid is 1-ethyl-3-methylimidazolium halide.

Step 2: Anion Exchange

-

Dissolve the synthesized [EMIM][X] in deionized water.

-

Add a stoichiometric amount or a slight excess of a tetrafluoroborate salt (e.g., sodium tetrafluoroborate, NaBF₄).

-

Stir the mixture vigorously at room temperature for 24 hours to facilitate the metathesis reaction.

-

The aqueous layer will contain the byproduct (e.g., NaCl or NaBr), while the hydrophobic [EMIM][BF4] forms a separate phase.

-

Wash the [EMIM][BF4] layer with diethyl ether to remove any remaining impurities.

-

Remove any residual solvent under vacuum to yield the pure ionic liquid.

Applications in Chemical Synthesis

[EMIM][BF4] serves as a versatile solvent for a variety of organic reactions, offering advantages such as improved reaction rates, easier product separation, and catalyst recycling.

Degradation of Nylon-66

[EMIM][BF4] can be used as a solvent and catalyst for the degradation of nylon-66 into its constituent monomers, adipic acid and hexamethylenediamine. This process is a promising approach for chemical recycling of plastic waste.[1][2]

References

Prototypical Room Temperature Ionic Liquid: A Technical Guide to [EMIM][BF4]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the prototypical room temperature ionic liquid, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]). This document covers its core physicochemical properties, detailed synthesis and purification protocols, and a practical experimental workflow for its application in biocatalysis, a field of growing importance in pharmaceutical development.

Physicochemical Properties

[EMIM][BF4] is a colorless to light yellow, viscous liquid at room temperature, recognized for its stability in the presence of air and water.[1] Its key physicochemical properties are summarized in the table below, providing a comparative overview of data from various sources. These characteristics make it a versatile solvent and electrolyte in a wide range of chemical and electrochemical applications.

| Property | Value | Temperature (°C) | Reference(s) |

| Molecular Weight | 197.97 g/mol | - | [2] |

| Melting Point | 15 °C | - | [2] |

| Boiling Point | > 350 °C | - | |

| Density | 1.282 g/cm³ | 24 | |

| Viscosity | 25.2 mPa·s | 25 | |

| Conductivity | 14.1 mS/cm | 25 | |

| Electrochemical Window | 4.7 V | - | |

| Solubility | Miscible with water, acetone, and acetonitrile. | Ambient | |

| Not miscible with isopropanol, toluene, and hexane. |

Synthesis and Purification of [EMIM][BF4]

The synthesis of [EMIM][BF4] is typically achieved through a two-step process involving the quaternization of 1-methylimidazole to form an imidazolium halide salt, followed by an anion exchange reaction.[2]

Experimental Protocol: Synthesis

Step 1: Quaternization - Synthesis of 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl])

-

Reactants:

-

1-methylimidazole (e.g., 7.38 g, 0.1 mol)

-

Chloroethane (e.g., 6.45 g, 0.1 mol)

-

-

Procedure:

-

In a round-bottom flask, combine an equimolar amount of 1-methylimidazole and chloroethane.

-

To manage the exothermic reaction, use an ice bath to maintain a controlled temperature.

-

Once the initial exotherm subsides, reflux the mixture with constant stirring at approximately 60-70 °C for 26-28 hours using a water condenser.[2]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

To remove unreacted starting materials and byproducts, extract the mixture multiple times with deionized water.

-

Separate the organic layer containing the 1-ethyl-3-methylimidazolium chloride.

-

Dry the organic layer using a suitable drying agent, such as anhydrous magnesium sulfate, and then remove the drying agent by filtration.

-

Finally, remove any residual solvent using a rotary evaporator to yield pure [EMIM][Cl].[2]

-

Step 2: Anion Exchange - Synthesis of this compound ([EMIM][BF4])

-

Reactants:

-

1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]) (e.g., 5.23 g, 0.03 mol)

-

Sodium tetrafluoroborate (NaBF4) (e.g., 3.3 g, 0.03 mol)

-

Acetonitrile

-

Deionized water

-

-

Procedure:

-

Prepare a solution of an equimolar amount of [EMIM][Cl] in acetonitrile.

-

Separately, prepare an aqueous solution of sodium tetrafluoroborate.

-

With constant stirring at room temperature, add the aqueous solution of sodium tetrafluoroborate to the [EMIM][Cl] solution.[2]

-

The addition will result in the precipitation of sodium chloride (NaCl).

-

Remove the NaCl precipitate by filtration.[2]

-

Remove the acetonitrile and remaining water from the filtrate under reduced pressure using a rotary evaporator.[2]

-

Experimental Protocol: Purification

-

Procedure:

-

The crude [EMIM][BF4] can be further purified by washing with acetone.[2]

-

For higher purity, dissolve the ionic liquid in dichloromethane and wash it multiple times with deionized water to remove any remaining halide impurities. The completeness of the halide removal can be verified by adding a silver nitrate solution to the aqueous washings; the absence of a precipitate indicates the absence of halide ions.

-

Separate the organic layer (dichloromethane containing the purified [EMIM][BF4]).

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the purified ionic liquid.

-

Application in Biocatalysis: A Workflow Example

Ionic liquids like [EMIM][BF4] are gaining traction as environmentally benign solvents in biocatalytic processes, particularly in the synthesis of pharmaceutical intermediates. They offer advantages such as enhanced enzyme stability and simplified product separation and catalyst recycling. The following workflow illustrates the use of [EMIM][BF4] as a recyclable solvent for the lipase-catalyzed synthesis of indolyl 4H-chromenes, compounds of interest in medicinal chemistry.

Caption: Workflow for the lipase-catalyzed synthesis of indolyl 4H-chromenes using recyclable [EMIM][BF4].

Detailed Methodology for the Biocatalytic Synthesis

-

Reaction Setup:

-

In a round-bottom flask, combine the substituted salicylaldehyde (1 mmol), substituted indole (1 mmol), and cyclohexane-1,3-dione (1 mmol).

-

Add Mucor miehei lipase (60 mg) as the catalyst.

-

Add [EMIM][BF4] (5 mL) as the reaction solvent.[3]

-

-

Reaction Conditions:

-

Stir the reaction mixture at 60 °C for 3 hours.[3]

-

-

Product Isolation and Ionic Liquid Recycling:

-

After the reaction is complete, add a suitable organic solvent (e.g., diethyl ether) to the reaction mixture to extract the product.

-

The product will preferentially dissolve in the organic solvent, while the ionic liquid and the enzyme will remain in a separate phase.

-

Separate the organic layer.

-

Evaporate the organic solvent from the separated layer to isolate the indolyl 4H-chromene product.

-

The ionic liquid phase containing the enzyme can be recovered and reused for subsequent reaction batches, demonstrating the green and sustainable nature of this process.[3]

-

References

A Technical Guide to the Aromaticity and Stability of Imidazolium Cations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core chemical principles governing the aromaticity and stability of imidazolium cations. Understanding these properties is critical for the rational design of imidazolium-based compounds in various applications, including their use as ionic liquids, N-heterocyclic carbene (NHC) precursors, and active pharmaceutical ingredients. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of structure-property relationships.

Aromaticity of the Imidazolium Cation: A Foundation of Stability

The inherent stability of the imidazolium cation is fundamentally derived from its aromatic character. An aromatic compound is cyclic, planar, and possesses a continuous ring of p-orbitals containing a specific number of π-electrons, satisfying Hückel's rule (4n+2 π electrons, where n is a non-negative integer).

The imidazolium cation fulfills these criteria:

-

Cyclic and Planar: The five-membered ring structure is planar, allowing for effective overlap of p-orbitals.

-

Conjugated System: Each atom in the ring is sp² hybridized, contributing a p-orbital to the π-system.

-

Hückel's Rule: The imidazolium cation has 6 π-electrons (n=1), conforming to the 4n+2 rule for aromaticity. This delocalization of π-electrons over the entire ring results in a significant resonance stabilization energy, contributing to its thermodynamic stability.

The aromatic nature of the imidazolium ring can be computationally and experimentally verified. A key computational method is the calculation of the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring; a negative value indicates a diamagnetic ring current, which is a hallmark of aromaticity.

Logical Relationship: Aromaticity Criteria

Caption: Criteria for determining the aromaticity of a cyclic compound.

Stability of Imidazolium Cations

While inherently stable due to aromaticity, the practical stability of imidazolium cations, particularly in the context of drug development and materials science, is highly dependent on the substitution pattern on the ring and the surrounding chemical environment. A primary concern is their stability in alkaline conditions, which is crucial for applications such as anion exchange membranes in fuel cells.

The degradation of imidazolium cations in the presence of hydroxide ions can occur through several pathways, including:

-

Deprotonation at C2: The proton at the C2 position is the most acidic, and its removal leads to the formation of an N-heterocyclic carbene (NHC). While this is a reversible process, the highly reactive NHC can undergo further reactions.

-

Nucleophilic attack: Hydroxide can act as a nucleophile and attack the ring carbons, leading to ring-opening reactions.

-

Hofmann Elimination: If the N-substituents contain β-hydrogens, they can be susceptible to Hofmann elimination in the presence of a strong base.

The stability of imidazolium cations can be significantly enhanced by strategic substitution on the ring.

Structure-Stability Relationships

Substituents at different positions of the imidazolium ring have a profound impact on its stability. The following diagram illustrates the general principles for enhancing alkaline stability.

Caption: Influence of substituents on the alkaline stability of imidazolium cations.

Quantitative Data on Imidazolium Cation Stability

The stability of imidazolium cations can be quantified by measuring their degradation over time under specific conditions, often expressed as the percentage of the cation remaining or its half-life. The acidity of the C2-proton, a key factor in stability, is quantified by its pKa value.

Table 1: Alkaline Stability of Substituted Imidazolium Cations

The following table summarizes the stability of various imidazolium cations in alkaline methanolic solutions. The data is presented as the percentage of the cation remaining after a specified time at 80 °C.

| Cation Structure | Substituents | Conditions | % Cation Remaining | Reference |

| 1-benzyl-3-methylimidazolium | N1-benzyl, N3-methyl | 1 M KOH/CD₃OH, 30 days | <2% | [1] |

| 1,2,3-trimethylimidazolium | N1, N3, C2-methyl | 1 M KOH/CD₃OH, 30 days | 36% | [1] |

| 1-butyl-2,3-dimethylimidazolium | N1-butyl, N3, C2-methyl | 1 M KOH/CD₃OH, 30 days | >95% | [1] |

| 1,3-dibutyl-2-methyl-4,5-diphenylimidazolium | N1,N3-dibutyl, C2-methyl, C4,C5-diphenyl | 5 M KOH/CD₃OH, 30 days | >99% | [1] |

| 1,3-dibutyl-2,4,5-trimethylimidazolium | N1,N3-dibutyl, C2,C4,C5-trimethyl | 5 M KOH/CD₃OH, 30 days | >99% | [1] |

Table 2: pKa Values of Imidazolium Cations

The pKa of the C2-proton is a measure of its acidity. A lower pKa indicates a more acidic proton and a greater propensity to form an N-heterocyclic carbene.

| Cation | Solvent | pKa | Reference |

| Imidazolium | H₂O | 23.8 | |

| 1,3-dimethylimidazolium | H₂O | 23.0 | |

| 1,3-dimethylbenzimidazolium | H₂O | 21.6 | |

| 1,3-bis-((S)-1-phenylethyl)benzimidazolium | H₂O | 21.2 | |

| 1,3-dialkylimidazolium (general range) | DMSO | 21-24 |

Experimental Protocols

Protocol for Alkaline Stability Testing by ¹H NMR Spectroscopy

This protocol is used to determine the stability of imidazolium cations in a basic solution over time.

Caption: Workflow for determining the alkaline stability of imidazolium cations using ¹H NMR.

Detailed Steps:

-

Sample Preparation: Prepare a solution of the imidazolium salt (e.g., 0.05 M) and a stable internal standard (e.g., dimethyl sulfoxide) in deuterated methanol (CD₃OD).

-

Addition of Base: To this solution, add a specific concentration of a strong base, such as potassium hydroxide (KOH), to achieve the desired molarity (e.g., 1 M, 2 M, or 5 M).

-

Sealing the NMR Tube: Transfer the solution to a high-quality NMR tube and flame-seal the top to create a closed system. This is crucial to prevent the evaporation of the solvent and the ingress of atmospheric CO₂, which could neutralize the base.

-

Incubation: Place the sealed NMR tube in an oven set to a constant temperature, typically 80 °C, to accelerate the degradation process.

-

Data Acquisition: At predetermined time points (e.g., 0, 24, 48, 72 hours, and so on), remove the NMR tube from the oven and allow it to cool to room temperature. Acquire a ¹H NMR spectrum.

-

Data Analysis: Integrate the signals corresponding to the imidazolium cation and the internal standard. The percentage of the remaining cation at each time point can be calculated by comparing the integral of the cation's signal to the integral of the internal standard's signal, relative to the initial ratio at time zero.

Protocol for pKa Determination by the Bracketing Indicator Method using UV-Vis Spectroscopy

This method determines the pKa of an imidazolium salt by comparing its acidity to a series of indicators with known pKa values.

Principle: An indicator will be partially deprotonated by a base if the pKa of the base's conjugate acid is close to the pKa of the indicator. By observing the color change (or change in absorbance) of a set of indicators upon addition of the imidazolium salt (acting as a base precursor via its deprotonated carbene form), one can "bracket" the pKa of the imidazolium salt.

Detailed Steps:

-

Selection of Indicators: Choose a series of indicators whose pKa values bracket the expected pKa of the imidazolium salt.

-

Preparation of Solutions:

-

Prepare stock solutions of the imidazolium salt and each indicator in a suitable aprotic solvent (e.g., DMSO).

-

Prepare a solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in the same solvent.

-

-

Spectrophotometric Measurements:

-

For each indicator, record the UV-Vis spectrum of:

-

The fully protonated form (indicator solution only).